(5E)-2-(2-chloro-5-iodophenyl)-5-(3,4-dimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and iodinated phenyl ring, a dimethoxy-substituted phenyl ring, and an imidazolone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the chlorination and iodination of a phenyl ring, followed by the introduction of the dimethoxyphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the imidazolone core through a cyclization reaction under specific conditions, such as the presence of a strong base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its combination of halogenated phenyl rings and an imidazolone core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClIN2O3 |
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Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C18H14ClIN2O3/c1-24-15-6-3-10(8-16(15)25-2)7-14-18(23)22-17(21-14)12-9-11(20)4-5-13(12)19/h3-9H,1-2H3,(H,21,22,23)/b14-7+ |
InChI Key |
PFGQJXHCKYMDNR-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl)OC |
Origin of Product |
United States |
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